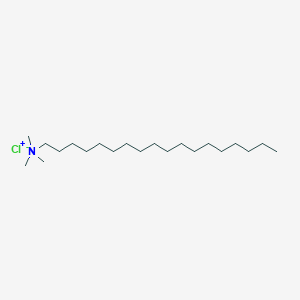

1-Octadecanaminium, N,N,N-trimethyl-, chloride

描述

Chemical Name: 1-Octadecanaminium, N,N,N-trimethyl-, chloride Synonyms: Steartrimonium chloride, Octadecyl trimethyl ammonium chloride (OTAC), Trimethylstearylammonium chloride . CAS No.: 112-03-8 Molecular Formula: C21H46ClN Molecular Weight: 348.05 g/mol .

作用机制

Trimethylstearylammonium chloride, also known as Octadecyltrimethylammonium chloride, Trimethyloctadecylammonium chloride, N,N,N-Trimethyloctadecan-1-aminium chloride, 1-Octadecanaminium, N,N,N-trimethyl-, chloride, or Stac, is a versatile quaternary ammonium compound with extensive applications in both research and industry .

Target of Action

Trimethylstearylammonium chloride primarily targets the surface of various materials, acting as a surfactant . It modifies the surface properties of these materials, enabling them to interact differently with their environment .

Mode of Action

As a surfactant, Trimethylstearylammonium chloride reduces surface tension, thereby enhancing the spreading and wetting properties of liquids . It also acts as an emulsifier, facilitating the mixing of substances that are usually immiscible .

Pharmacokinetics

As a surfactant, it is known to enhance the solubility of other compounds, potentially influencing their bioavailability .

Result of Action

Trimethylstearylammonium chloride’s action results in improved emulsification, dispersion, and surface tension reduction . This can lead to enhanced performance of products like hair conditioners, fabric softeners, asphalt emulsifiers, and more .

Action Environment

Environmental factors such as temperature and pH can influence the efficacy and stability of Trimethylstearylammonium chloride. For instance, its solubility in water is temperature-dependent . Furthermore, its effectiveness as a surfactant may be influenced by the pH of the solution .

生化分析

Biochemical Properties

Trimethylstearylammonium chloride is known for its excellent biocompatibility and stability . It shows good dispersibility in vivo and is soluble in water at 20℃ . It is known to interact with various biomolecules, particularly proteins, due to its surfactant properties

Cellular Effects

The cellular effects of Trimethylstearylammonium chloride are primarily related to its role as a surfactant. It can influence cell function by altering the properties of cellular membranes, potentially impacting cell signaling pathways and cellular metabolism . Detailed studies on its specific effects on various types of cells and cellular processes are currently lacking.

Molecular Mechanism

The molecular mechanism of action of Trimethylstearylammonium chloride is largely based on its ability to act as a surfactant. It can interact with biomolecules, particularly lipids in cellular membranes, and alter their properties This can lead to changes in cell signaling, enzyme activity, and gene expression

Temporal Effects in Laboratory Settings

生物活性

1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as cetyltrimethylammonium chloride (CTAC), is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, applications, and safety considerations based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C21H46ClN

- Molecular Weight : 368.08 g/mol

- CAS Number : 112-03-8

- Appearance : White or off-white powder, odorless

- Solubility : Highly soluble in polar solvents (e.g., methanol, N,N-dimethylformamide) but insoluble in non-polar solvents like hexane.

The biological activity of CTAC is largely attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. The primary mechanisms include:

- Surfactant Activity : CTAC acts as a cationic surfactant that reduces surface tension in aqueous solutions, facilitating the solubilization of hydrophobic compounds. This property is crucial in various applications such as drug delivery and formulation of cosmetic products.

- Antimicrobial Properties : CTAC exhibits significant antimicrobial activity against a range of microorganisms. Its effectiveness can be influenced by factors such as concentration and the presence of other surfactants or organic solvents .

Applications

CTAC is utilized across various fields due to its biological activity:

- Cosmetics and Personal Care : Commonly used as a conditioning agent in hair care products due to its ability to reduce static and enhance texture .

- Pharmaceuticals : Employed as an excipient in drug formulations to improve solubility and bioavailability of poorly soluble drugs .

- Agriculture : Used as a biocide for controlling microbial growth in agricultural settings .

Safety and Toxicological Data

The safety profile of CTAC has been assessed in various studies:

- Acute Toxicity : Studies indicate that CTAC can be irritating to skin and eyes. Acute oral toxicity tests in rats revealed varying degrees of lethality depending on dosage, with symptoms including ataxia and respiratory distress observed at higher dosages (2000 mg/kg) .

- Chronic Effects : Long-term exposure data is limited; however, available studies do not classify CTAC as a carcinogen or mutagen .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| 1-Hexadecanaminium, N,N,N-trimethyl-, chloride | C19H42ClN | Shorter alkyl chain; less hydrophobic than octadecyl variant |

| 1-Dodecanaminium, N,N,N-trimethyl-, chloride | C15H34ClN | Intermediate chain length; used in personal care products |

| Benzyltrimethylammonium chloride | C10H16ClN | Aromatic structure; primarily used as a phase transfer catalyst |

The primary distinction of CTAC lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs, making it particularly effective for applications requiring strong surface activity and emulsification capabilities.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of CTAC against various bacterial strains. Results showed that CTAC effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% .

- Cosmetic Application Testing : In a clinical trial assessing the safety of CTAC in hair conditioners, no significant adverse effects were reported among participants after prolonged use .

- Environmental Impact Assessment : Research on the biodegradability of CTAC indicated that while it is effective as a biocide, its persistence in aquatic environments raises concerns about potential ecological impacts .

科学研究应用

Surfactant Applications

As a cationic surfactant , 1-octadecanaminium, N,N,N-trimethyl-, chloride is extensively used in personal care products and detergents. Its ability to lower the surface tension of water allows it to form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in formulations like shampoos and conditioners, where it acts as an emulsifying agent to improve product stability and performance.

Table 1: Surfactant Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₄₂ClN |

| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |

| Form | White or off-white powder |

| Micelle Formation | Yes |

Biocidal Applications

The compound also serves as a biocide , exhibiting antimicrobial properties that make it effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This application is critical in formulations designed for skin antiseptics and disinfectants .

Case Study: Antimicrobial Efficacy

Research has demonstrated that formulations containing this compound can significantly reduce microbial load on surfaces and skin, thereby preventing infections. In one study, a topical antiseptic containing this compound showed a marked reduction in bacterial counts within minutes of application .

Phase Transfer Catalyst

Due to its amphiphilic nature, the compound acts as a phase transfer catalyst , facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property is particularly beneficial in organic synthesis and extraction processes where efficient mass transfer is essential.

Cosmetic Applications

In the cosmetics industry, this compound functions as an antistatic agent and hair-conditioning agent. It helps in reducing static electricity in hair products while providing conditioning benefits that enhance the texture and manageability of hair .

Table 2: Cosmetic Functions of this compound

| Function | Description |

|---|---|

| Antistatic Agent | Reduces static electricity |

| Hair Conditioning Agent | Improves texture and manageability |

| Emulsifying Agent | Stabilizes formulations |

Environmental Impact and Safety

While this compound has numerous beneficial applications, its safety profile must be considered. Studies indicate potential irritancy to skin and eyes upon exposure, necessitating careful handling and formulation considerations . Regulatory assessments have classified it under specific safety guidelines due to its biocidal properties.

Table 3: Safety Assessment Data

| Parameter | Value |

|---|---|

| LD50 (rat) | 1550 mg/kg (female) |

| Irritation Potential | Skin and eye irritant |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-octadecanaminium, N,N,N-trimethyl-, chloride, and how can purity be validated?

- Synthesis : The compound is typically synthesized via quaternization of stearyl dimethylamine with methyl chloride in a solvent like ethanol or isopropanol under controlled temperature (60–80°C) .

- Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., δ ~3.3 ppm for N-methyl groups) and potentiometric titration with sodium tetraphenylborate to quantify active quaternary ammonium content .

Q. How can researchers determine the critical micelle concentration (CMC) of this cationic surfactant?

- Method : Measure surface tension using a tensiometer (e.g., Du Noüy ring method) across a concentration gradient. Plot surface tension vs. log concentration; the CMC is the inflection point. Alternatively, conduct dye solubilization assays with hydrophobic dyes like Sudan III .

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of dust by working in a fume hood .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers. Monitor for hygroscopicity, as moisture can degrade the compound .

Advanced Research Questions

Q. How does this compound interact with clay minerals (e.g., hectorite) in nanocomposite synthesis?

- Experimental Design :

- Prepare a dispersion of hectorite in water and gradually add the surfactant. Monitor intercalation via X-ray diffraction (XRD) to observe shifts in basal spacing .

- Use thermogravimetric analysis (TGA) to quantify surfactant loading and transmission electron microscopy (TEM) to assess nanolayer dispersion .

Q. What analytical techniques resolve contradictions in reported toxicity data for this compound?

- Approach :

- Compare cytotoxicity assays (e.g., MTT assay on mammalian cell lines) under standardized conditions (pH, exposure time).

- Use high-performance liquid chromatography (HPLC) to verify compound stability during testing and rule out degradation products .

Q. How can researchers optimize its use as a phase-transfer catalyst in biphasic reactions?

- Methodology :

相似化合物的比较

Key Properties:

- Physical State : White to off-white powder or liquid.

- Solubility: Soluble in water, ethanol, and methanol .

- Applications: Cationic surfactant in cosmetics (conditioners, hair treatments) for antistatic and emulsifying properties . Biomedical uses: Stabilizing agents in nanoparticle coatings (e.g., cationic gold nanoparticles) . Industrial uses: Clay inhibition, disinfectants, and fabric softeners .

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

Quaternary ammonium compounds (QACs) vary in alkyl chain length, substituents, and functional groups, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected QACs

(a) Clay Inhibition :

- This compound : Effective at low concentrations (1–3%) due to strong adsorption on clay surfaces via its long alkyl chain .

- N-Propyl-N,N,N-trimethyl ammonium chloride : Superior swelling prevention at 3–5% dosage, attributed to its compact structure and high charge density .

(c) Cosmetic Formulations :

准备方法

Direct Alkylation of Trimethylamine with Stearyl Chloride

The most common synthesis route involves the reaction of stearyl chloride (octadecyl chloride) with trimethylamine. This method is described in multiple patents, including US2295504A , which outlines the preparation of analogous cetyltrimethylammonium salts .

Reaction Conditions

-

Reactants : Stearyl chloride (C₁₈H₃₇Cl) and trimethylamine (N(CH₃)₃).

-

Solvent : Alcohols such as methanol or isopropanol.

-

Temperature : 80–100°C under reflux.

-

Pressure : Atmospheric or slightly elevated pressure in sealed reactors.

-

Catalyst : None required, but bases like sodium hydroxide may enhance reaction efficiency .

Procedure

-

Mixing : Equimolar quantities of stearyl chloride and trimethylamine (33–40% aqueous solution) are combined in a reactor.

-

Heating : The mixture is heated to 80–100°C for 4–6 hours.

-

Quenching : Excess trimethylamine is neutralized with hydrochloric acid.

-

Purification : The product is recrystallized from ethyl acetate or ethanol-water mixtures, yielding colorless plates with a melting point of 235–237°C .

Key Data

Quaternization of Stearylamine with Methyl Chloride

An alternative industrial method involves reacting stearylamine (octadecylamine) with methyl chloride. This approach is highlighted in ECHEMI’s manufacturing guidelines .

Reaction Conditions

-

Reactants : Stearylamine (C₁₈H₃₇NH₂) and methyl chloride (CH₃Cl).

-

Solvent : Isopropanol or water.

-

Temperature : 40–50°C.

-

Pressure : 0.5 MPa (5 bar).

Procedure

-

Amination : Stearylamine is dissolved in isopropanol, and methyl chloride is introduced under nitrogen.

-

Reaction : The mixture is maintained at 40–50°C for 4 hours.

-

Desalination : Unreacted salts are removed via filtration.

-

Dilution : The product is diluted with water to achieve the desired concentration (20–40% w/w) .

Key Data

Anion Exchange from Bromide or Iodide Salts

Quaternary ammonium chlorides can also be prepared via anion exchange from bromide or iodide precursors. US2295504A details this method for cetyltrimethylammonium chloride, which is directly applicable to the stearyl analog .

Reaction Conditions

-

Reactants : Stearyltrimethylammonium bromide and silver nitrate or sodium chloride.

-

Solvent : Ethanol or water.

-

Temperature : 60–80°C.

Procedure

-

Ion Exchange : Stearyltrimethylammonium bromide is refluxed with sodium chloride in ethanol.

-

Precipitation : Silver bromide is removed by filtration.

-

Crystallization : The chloride salt is recrystallized from ethanol, yielding a white crystalline solid .

Key Data

Catalytic Optimization Using Quaternary Ammonium Salts

The Chinese patent CN1187484A introduces catalytic methods to enhance reaction efficiency, employing quaternary ammonium salts like dodecyltrimethylammonium chloride .

Reaction Conditions

-

Catalyst : 0.1–3% (w/w) dodecyltrimethylammonium chloride.

-

Temperature : 23–28°C.

-

pH : 7–8.

Procedure

-

Catalyst Addition : The catalyst is introduced to a mixture of stearyl chloride and trimethylamine.

-

Controlled Reaction : The exothermic reaction is maintained at 25°C for 1.6–2.4 hours.

-

Neutralization : Excess acid is neutralized with sodium hydroxide.

Key Data

Comparative Analysis of Methods

The table below synthesizes data from the reviewed sources to highlight the advantages and limitations of each method:

| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalysts |

|---|---|---|---|---|

| Direct Alkylation | 85–92 | ≥97 | 80–100 | None |

| Quaternization | 88–95 | 95–98 | 40–50 | NaOH |

| Anion Exchange | 75–85 | ≥96 | 60–80 | NaCl/AgNO₃ |

| Catalytic | 97 | ≥97 | 23–28 | Quaternary ammonium |

Industrial-Scale Production Insights

Industrial protocols emphasize cost-effectiveness and scalability:

-

Raw Material Purity : ≥99% stearyl chloride and 33–40% trimethylamine solutions .

-

Reactor Design : Pressure-rated vessels with condensers and mixers to handle exothermic reactions .

-

Waste Management : By-products like sodium chloride are recycled or disposed of via precipitation .

Challenges and Optimization Strategies

-

By-Product Formation :

-

Temperature Sensitivity :

-

Purification Complexity :

属性

IUPAC Name |

trimethyl(octadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIIFPGSPJYLRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026902 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-03-8 | |

| Record name | Stearyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL OCTADECYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ70647U92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。